Welcome to the BenchChem Online Store!
molecular formula C18H24ClN3O4 B567588 tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate CAS No. 1276666-10-4

tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate

Cat. No. B567588
M. Wt: 381.857
InChI Key: XFZWJFGWPOYEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09441254B2

Procedure details

Thiol 9a (10.5 kg, 54.6 mol) was added to a vessel and suspended in DCM (141 kg). Oxalyl chloride (10.4 kg, 82.3 mol) was added (slightly endothermic) followed by DMF (40.0 kg, 547 mol) over 1.25 h, such that the batch temperature was ≦25° C. The batch was aged at 20° C. for approximately 30 min, HPLC analysis showed reaction to be complete. The batch was cooled to 10° C. then triethylamine (16.64 kg, 164.4 mol) was added via a sub-surface sample line at such a rate as to maintain a batch temperature of ≦10° C. A sub-surface addition protocol was required to prevent build up of triethylamine hydrochloride solid on the walls of the vessel. The batch was cooled to 0° C., then a solution of N-Boc-ethylenediamine (10.5 kg, 61.2 mol) in DCM (10 kg) was added such that the batch temperature was ≦10° C. The reaction was warmed to 20° C. and stirred for 2.5 h, HPLC analysis showed the reaction to be complete. Water (63.6 kg) was charged to the batch and the mixture stirred for 5 min. The layers were separated and the aqueous phase re-extracted with DCM (42.2 kg). The organic solutions were then combined and approximately half of the total DCM volume was distilled from the batch under vacuum whilst maintaining a temperature of ≦40° C. MeCN (83.3 kg) was then added and the remaining DCM removed by distillation (0.5 mol % DCM left by 1H NMR wrt MeCN). MVK (4.61 kg, 65.8 mol) was added to the batch followed by DBU (4.17 kg, 27.4 mol) such that the temperature was ≦20° C. The batch was aged for 10 h at 20° C. then analyzed by HPLC. The reaction was then diluted with water (42.4 kg) and aged for a further 30 min. The mixture was filtered and the slurry washed with MeCN (33.3 kg). The solid was washed with MeCN (˜10 L) then dried in a vacuum oven (T=60° C.) for 22 h. MVK adduct 10 (15.5 kg) was isolated as an off-white solid. mp 145-148° C. 1H NMR (400 MHz, CDCl3): δ 7.24 (d, 1H, J=2.3 Hz), 7.09 (d, 1H, J=8.5 Hz), 6.91 (dd, 1H, J=8.5, 2.3 Hz), 5.06 (s, 1H, br), 3.73 (t, 2H, J=6.7 Hz), 3.63 (t, 2H, J=6.1 Hz), 3.37 (d, 2H, br), 2.89 (t, 2H, J=6.7 Hz), 2.14 (s, 3H), 1.33 (s, 9H). 13C NMR (100.6 MHz, CDCl3): δ 206.7, 163.0, 156.0, 147.4, 144.6, 129.2, 120.3, 116.6, 109.2, 79.4, 49.3, 44.3, 41.9, 39.1, 30.2, 28.3. HRMS (ESI): m/z [M++H] calcd for C18H24ClN3O4: 382.1534; found: 382.1544.
Name
Quantity
10.5 kg
Type
reactant
Reaction Step One
Name
Quantity
42.4 kg
Type
solvent
Reaction Step Two
Name
Quantity
63.6 kg
Type
solvent
Reaction Step Three
Quantity
10.4 kg
Type
reactant
Reaction Step Four
Name
Quantity
40 kg
Type
reactant
Reaction Step Five
Quantity
16.64 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10.5 kg
Type
reactant
Reaction Step Eight
Name
Quantity
10 kg
Type
solvent
Reaction Step Eight
Name
Quantity
4.17 kg
Type
reactant
Reaction Step Nine
Name
Quantity
141 kg
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](S)=[N:7][C:6]=2[CH:11]=1.[C:12](Cl)(=[O:16])[C:13](Cl)=O.CN(C=O)C.C([N:25]([CH2:28][CH3:29])[CH2:26][CH3:27])C.Cl.C(N(CC)CC)C.[C:38]([NH:45]CCN)([O:40][C:41]([CH3:44])([CH3:43])[CH3:42])=[O:39].C1CCN2C(=NCCC2)CC1>C(Cl)Cl.O>[C:41]([O:40][C:38](=[O:39])[NH:45][CH2:29][CH2:28][N:25]([C:8]1[O:9][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:11][C:6]=2[N:7]=1)[CH2:26][CH2:27][C:12](=[O:16])[CH3:13])([CH3:44])([CH3:43])[CH3:42] |f:4.5|

Inputs

Step One
Name
Quantity
10.5 kg
Type
reactant
Smiles
ClC=1C=CC2=C(N=C(O2)S)C1
Step Two
Name
Quantity
42.4 kg
Type
solvent
Smiles
O
Step Three
Name
Quantity
63.6 kg
Type
solvent
Smiles
O
Step Four
Name
Quantity
10.4 kg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Five
Name
Quantity
40 kg
Type
reactant
Smiles
CN(C)C=O
Step Six
Name
Quantity
16.64 kg
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Step Eight
Name
Quantity
10.5 kg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCN
Name
Quantity
10 kg
Type
solvent
Smiles
C(Cl)Cl
Step Nine
Name
Quantity
4.17 kg
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Ten
Name
Quantity
141 kg
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was ≦25° C
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a batch temperature of ≦10° C
ADDITION
Type
ADDITION
Details
A sub-surface addition protocol
TEMPERATURE
Type
TEMPERATURE
Details
The batch was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
was ≦10° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to 20° C.
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
the mixture stirred for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase re-extracted with DCM (42.2 kg)
DISTILLATION
Type
DISTILLATION
Details
approximately half of the total DCM volume was distilled from the batch under vacuum whilst
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature of ≦40° C
ADDITION
Type
ADDITION
Details
MeCN (83.3 kg) was then added
CUSTOM
Type
CUSTOM
Details
the remaining DCM removed by distillation (0.5 mol % DCM left by 1H NMR wrt MeCN)
ADDITION
Type
ADDITION
Details
MVK (4.61 kg, 65.8 mol) was added to the batch
CUSTOM
Type
CUSTOM
Details
was ≦20° C
WAIT
Type
WAIT
Details
The batch was aged for 10 h at 20° C.
Duration
10 h
WAIT
Type
WAIT
Details
aged for a further 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the slurry washed with MeCN (33.3 kg)
WASH
Type
WASH
Details
The solid was washed with MeCN (˜10 L)
CUSTOM
Type
CUSTOM
Details
then dried in a vacuum oven (T=60° C.) for 22 h
Duration
22 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCN(CCC(C)=O)C=1OC2=C(N1)C=C(C=C2)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 kg
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.